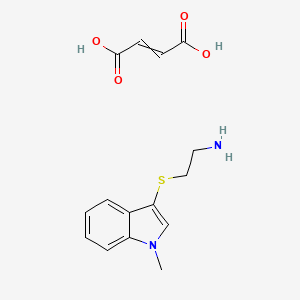
But-2-enedioic acid;2-(1-methylindol-3-yl)sulfanylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-enedioic acid;2-(1-methylindol-3-yl)sulfanylethanamine is a compound that combines the structural features of but-2-enedioic acid and 2-(1-methylindol-3-yl)sulfanylethanamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;2-(1-methylindol-3-yl)sulfanylethanamine typically involves the reaction of but-2-enedioic acid with 2-(1-methylindol-3-yl)sulfanylethanamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under reflux conditions . The reaction may also require the use of solvents such as methanol or ethanol to dissolve the reactants and promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid;2-(1-methylindol-3-yl)sulfanylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
But-2-enedioic acid;2-(1-methylindol-3-yl)sulfanylethanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of but-2-enedioic acid;2-(1-methylindol-3-yl)sulfanylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to but-2-enedioic acid;2-(1-methylindol-3-yl)sulfanylethanamine include:
Butenedioic acid: A related compound with similar structural features.
2-(1-methylindol-3-yl)ethanamine: Another compound with a similar indole-based structure.
Uniqueness
This compound is unique due to its combination of but-2-enedioic acid and 2-(1-methylindol-3-yl)sulfanylethanamine moieties, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61021-49-6 |
|---|---|
Molecular Formula |
C15H18N2O4S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
but-2-enedioic acid;2-(1-methylindol-3-yl)sulfanylethanamine |
InChI |
InChI=1S/C11H14N2S.C4H4O4/c1-13-8-11(14-7-6-12)9-4-2-3-5-10(9)13;5-3(6)1-2-4(7)8/h2-5,8H,6-7,12H2,1H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
CBXYRDIMGFMFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCCN.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















